molecular formula C9H9ClN2O2 B092220 4-Hydroxyaminoquinoline 1-oxide hydrochloride CAS No. 1010-61-3

4-Hydroxyaminoquinoline 1-oxide hydrochloride

Cat. No. B092220
CAS RN: 1010-61-3
M. Wt: 212.63 g/mol
InChI Key: QSXDAZCGWHRQME-VRTOBVRTSA-N
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Description

4-Hydroxyaminoquinoline 1-oxide hydrochloride is a potent mutagen and carcinogen . It is a reduction product of 4-NITROQUINOLINE-1-OXIDE and binds with nucleic acids, inactivating both bacteria and bacteriophage .


Synthesis Analysis

The synthesis of 4-Hydroxyaminoquinoline 1-oxide involves thermolyses in acidic media and a new type of rearrangement of N, O-diarylhydroxylamine derived from 4-Hydroxyaminoquinoline 1-oxide .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyaminoquinoline 1-oxide is C9H8N2O2 . The InChI representation is InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H .


Chemical Reactions Analysis

4-Hydroxyaminoquinoline 1-oxide is a weak oxidizing agent . It demonstrates obvious organotropic and species specificity in its carcinogenesis .


Physical And Chemical Properties Analysis

4-Hydroxyaminoquinoline 1-oxide is a gold-colored granular solid . It has a molecular weight of 176.17 g/mol . It is insoluble in water .

Scientific Research Applications

  • 4-Hydroxyaminoquinoline 1-oxide binds specifically to certain polynucleotides, such as poly(G), poly(A), and poly(X), but negligibly to others like poly(C), poly(U), and poly(I). It reacts with polynucleotides to yield various guanine and adenine adducts, both in vitro and in vivo (Tada, 1976).

  • This compound is mutagenic in yeast, inducing respiratory-deficient mutants. A correlation exists between the mutagenicity of 4-Hydroxyaminoquinoline 1-oxide and its carcinogenicity, photodynamic activity, free-radical production, and lysogeny (Epstein & Pierre, 1969).

  • An enzyme in rat liver and hepatomas converts 4-nitroquinoline-1-oxide to 4-Hydroxyaminoquinoline 1-oxide, a possible proximate carcinogen. This conversion varies between normal liver, slowly growing, and fast-growing hepatomas (Sugimura, Okabe, & Nagao, 1966).

  • The compound produces a stable free radical oxidatively, with studies on its structure indicating that it loses a hydrogen atom on the nitrogen atom of the NHOH group (Kataoka et al., 1967).

  • Enzymatic activation of 4-Hydroxyaminoquinoline 1-oxide leads to its reaction with nucleic acid or protein. This process requires ATP, suggesting the involvement of a phosphotransferase (Tada, 1972).

  • Enzyme-activated 4-Hydroxyaminoquinoline 1-oxide can inactivate the transforming activity of DNA in Bacillus subtilis, with the inactivated DNA being susceptible to host-cell reactivation. This suggests the reparability of the DNA damage (Tanooka, Tada, & Mariko, 1975).

  • Its O,O'-diacetyl derivative, considered as a possible ultimate metabolite of the carcinogen 4-nitroquinoline-1-oxide, reacts with DNA. This reaction has been studied in vitro and compared with in vivo-reacted DNA (Galiègue, Bailleul, & Loucheux‐Lefebvre, 1980).

Safety And Hazards

4-Hydroxyaminoquinoline 1-oxide is a potent mutagen and carcinogen . It is recommended to remove all sources of ignition in case of a spill and to use a NIOSH-approved half face respirator equipped with a combination filter cartridge for handling .

properties

IUPAC Name

(NE)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXDAZCGWHRQME-VRTOBVRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/O)/C=CN2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyaminoquinoline 1-oxide hydrochloride

CAS RN

1010-61-3
Record name 4-Hydroxyaminoquinoline 1-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyaminoquinoline 1-oxide hydrochloride
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4-Hydroxyaminoquinoline 1-oxide hydrochloride
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4-Hydroxyaminoquinoline 1-oxide hydrochloride
Reactant of Route 4
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4-Hydroxyaminoquinoline 1-oxide hydrochloride
Reactant of Route 5
4-Hydroxyaminoquinoline 1-oxide hydrochloride
Reactant of Route 6
4-Hydroxyaminoquinoline 1-oxide hydrochloride

Citations

For This Compound
34
Citations
Y SHIRASU - GANN Japanese Journal of Cancer Research, 1963 - jstage.jst.go.jp
… Akihiro Ohta of this Institute for their valuable advices and kind supply of 4-hydroxyaminoquinoline 1-oxide hydrochloride and other related substances. The author is indebted to Dr. …
Number of citations: 68 www.jstage.jst.go.jp
Y Hayashi, T HASEGAWA - GANN Japanese Journal of Cancer …, 1971 - jstage.jst.go.jp
… Thirty each of male and female rats were injected with this solution into the tail vein in a dose of 6, 9, or 13mg of 4hydroxyaminoquinoline 1-oxide hydrochloride per kg body weight. As …
Number of citations: 94 www.jstage.jst.go.jp
Y Kawazoe, M TAMURA, M ARAKI - GANN Japanese Journal of …, 1970 - jstage.jst.go.jp
… Into ecah portion of the extract was dissolved 100mg of non-labeled 4-hydroxyaminoquinoline 1oxide hydrochloride, 4-aminoquinoline 1oxide, 4-aminoquinoline, or 4-hydroxyquinoline …
Number of citations: 14 www.jstage.jst.go.jp
Y SHIRASU, A OHTA - GANN Japanese Journal of Cancer Research, 1963 - jstage.jst.go.jp
… 4-Hydroxyaminoquinoline 1-oxide hydrochloride dissolves in ethanol but is hardly soluble in water, propylene glycol, benzene, acetone, or olive oil. Therefore, the chemical was …
Number of citations: 78 www.jstage.jst.go.jp
H ENDO, F KUME - GANN Japanese Journal of Cancer Research, 1965 - jstage.jst.go.jp
… 1-oxide, Division 2 of 4-hydroxyaminoquinoline 1-oxide hydrochloride, and Division 3 of 4-… The amount of 4-hydroxyaminoquinoline 1-oxide hydrochloride to be administered into rats …
Number of citations: 46 www.jstage.jst.go.jp
K Mori, A OHTA, T MURAKAMI, M TAMURA… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
… sarcoma, an intestinal carcinoma, and pulmonary carcinomas were induced by the intragastric instillation of ethanolic solution of 4-hydroxyaminoquinoline 1-oxide hydrochloride. It is …
Number of citations: 26 www.jstage.jst.go.jp
T Imazawa, A Nishikawa, K Toyoda… - Toxicologic …, 2003 - journals.sagepub.com
Changes in p53 expression, apoptosis and cell proliferation after treatment with 4-hydroxyaminoquinoline 1-oxide (4HAQO) were investigated in the rat pancreas and liver, target and …
Number of citations: 6 journals.sagepub.com
K Mori, A OHTA, T MURAKAMI, M TAMURA… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
By intragastric instillation of 4-hydroxyaminoquinoline 1-oxide hydrochloride in ethanol solution, neoplastic lesions of the glandular stomach were induced in mice. These lesions …
Number of citations: 21 www.jstage.jst.go.jp
X Qin, Y Nakatsuru, M Tada… - Japanese journal of …, 1990 - Wiley Online Library
… Carcinomas of the glandular stomach and other organs of rats by 4-hydroxyaminoquinoline 1-oxide hydrochloride. Gann, 60, 627-630 (1969). 11) Mori, K., Ohta, A., Murakami, T., …
Number of citations: 9 onlinelibrary.wiley.com
Y Kawazoe, N UEHARA, M ARAKI… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
… In one portion of the extract was dissolved 100mg of non-labeled 4-nitroquinoline 1-oxide, 4-hydroxyaminoquinoline 1-oxide hydrochloride, 4-aminoquinoline 1-oxide, 4-aminoquinoline…
Number of citations: 22 www.jstage.jst.go.jp

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